molecular formula C19H14Cl2FN3O2S B2582090 N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1040654-77-0

N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No. B2582090
CAS RN: 1040654-77-0
M. Wt: 438.3
InChI Key: HAKTUTQBWKNEIH-UHFFFAOYSA-N
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Description

N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DTTB, and it has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research on compounds with similar structural features has shown promising antibacterial and antifungal properties. For instance, novel fluorine-containing thiadiazolotriazinones have been synthesized, showing potential as antibacterial agents due to their structural components, which include fluorophenyl groups and thiazol derivatives (Holla, Bhat, & Shetty, 2003). Similarly, a study on benzothiazole pyrimidine derivatives highlighted their efficacy against a range of bacterial and fungal strains, underscoring the antimicrobial potential of thiazole-containing compounds (Maddila et al., 2016).

Anticancer Properties

Compounds incorporating thiazole and benzamide structures have been explored for their anticancer activities. For example, fluoro-substituted benzothiazoles have been synthesized and tested against human cancer cell lines, showing low concentration efficacy compared to standard drugs (Hammam et al., 2005). Another study discovered a kinesin spindle protein inhibitor with potential as an anticancer agent, demonstrating the therapeutic applications of thiazolopyrimidines (Theoclitou et al., 2011).

Anti-inflammatory and Analgesic Effects

Research into thiazole derivatives has also revealed their potential for anti-inflammatory and analgesic effects. A study on azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole showed significant anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity (Gurupadayya et al., 2008). Furthermore, imidazolyl acetic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, offering insights into the pain management potential of such compounds (Khalifa & Abdelbaky, 2008).

Photodegradation Studies

The photo-degradation behavior of thiazole-containing compounds has been analyzed, revealing insights into their stability and degradation pathways under light exposure. Such studies are vital for understanding the shelf-life and storage conditions of potential pharmaceuticals (Wu, Hong, & Vogt, 2007).

Mechanism of Action

Target of Action

The primary targets of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

The mode of action of This compound It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . Therefore, the interaction of this compound with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may affect multiple pathways and their downstream effects.

Result of Action

The molecular and cellular effects of This compound Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . Therefore, it can be inferred that environmental factors may also influence the action of this compound.

properties

IUPAC Name

N-[4-[3-(3,4-dichloroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O2S/c20-15-7-5-13(9-16(15)21)23-17(26)8-6-14-10-28-19(24-14)25-18(27)11-1-3-12(22)4-2-11/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKTUTQBWKNEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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